molecular formula C14H16N2O B1309807 (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine CAS No. 55496-58-7

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

Cat. No.: B1309807
CAS No.: 55496-58-7
M. Wt: 228.29 g/mol
InChI Key: NXRQNMNZSKSLEE-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is an organic compound that features a methoxyphenyl group and a pyridinyl-ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridin-2-yl-ethylamine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-pyridin-2-yl-ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The pyridinyl ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is used as an intermediate in the synthesis of more complex molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. It has shown promise in preliminary studies for treating various diseases, including cancer and neurological disorders .

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the development of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to the action of certain antidepressants . Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is unique due to its combination of a methoxyphenyl group and a pyridinyl-ethylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-methoxy-N-(2-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-13(6-8-14)16-11-9-12-4-2-3-10-15-12/h2-8,10,16H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRQNMNZSKSLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424578
Record name (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55496-58-7
Record name N-(4-Methoxyphenyl)-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55496-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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